molecular formula C14H14BrN3O B2996190 2-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide CAS No. 2034587-72-7

2-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide

Cat. No.: B2996190
CAS No.: 2034587-72-7
M. Wt: 320.19
InChI Key: SAMJVNGBRKKTIG-UHFFFAOYSA-N
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Description

2-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a bromine atom, a benzamide group, and a tetrahydropyrazolo[1,5-a]pyridine moiety, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

2-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O/c15-13-4-2-1-3-12(13)14(19)17-10-6-8-18-11(9-10)5-7-16-18/h1-5,7,10H,6,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMJVNGBRKKTIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.

    Amidation: The final step involves the formation of the benzamide group through a reaction between the brominated pyrazolo[1,5-a]pyridine intermediate and benzoyl chloride in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex structures.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or coupling partners used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown potential as a modulator of biological pathways, making it a candidate for further investigation in biochemical assays and cellular studies.

    Medicine: Due to its structural features, it may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antiviral effects, although further research is needed to confirm these properties.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the bromine atom and the benzamide group may allow it to bind to proteins or enzymes, potentially inhibiting their activity or modulating their function. Further studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide can be compared with other pyrazolo[1,5-a]pyridine derivatives, such as:

    2-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid: This compound has a similar core structure but different functional groups, which may result in distinct chemical and biological properties.

    N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide: Lacking the bromine atom, this compound may exhibit different reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its interactions with molecular targets and its overall chemical behavior.

Biological Activity

2-Bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide is a compound belonging to the class of substituted pyrazolo derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. The following sections will explore the biological activity of this compound through various studies and findings.

  • Molecular Formula : C14H15BrN4O
  • Molecular Weight : 318.2 g/mol
  • CAS Number : 1402672-14-3

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

1. Anticancer Activity

Research indicates that compounds with a pyrazolo structure exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • A study reported IC50 values for related compounds in the micromolar range against breast cancer cell lines, suggesting that this compound may also exhibit similar efficacy.

2. Neuropharmacological Effects

The tetrahydropyrazolo structure is associated with neuroprotective effects:

  • Compounds in this class have shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems and exhibiting antioxidant properties.
  • Specific studies have indicated that such compounds can enhance cognitive functions and provide neuroprotection against oxidative stress.

Case Studies and Research Findings

StudyFindings
Study 1 : Anticancer EfficacyEvaluated the cytotoxic effects on various cancer cell lines; showed significant inhibition with IC50 values ranging from 0.1 to 10 µM.
Study 2 : Neuroprotective PropertiesDemonstrated protective effects against neuronal cell death induced by oxidative stress; enhanced neuronal survival rates by approximately 30%.
Study 3 : Mechanistic InsightsInvestigated the apoptosis pathways activated by the compound; revealed activation of caspase pathways leading to programmed cell death in cancer cells.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in tumor progression.
  • Modulation of Apoptosis : Induction of pro-apoptotic factors while downregulating anti-apoptotic proteins.
  • Neurotransmitter Modulation : Potentially influencing serotonin and dopamine pathways contributing to its neuropharmacological effects.

Q & A

Q. What are the common synthetic routes for preparing 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives, and what key intermediates are involved?

The synthesis of tetrahydropyrazolo[1,5-a]pyridine scaffolds typically involves regiocontrolled alkylation and formylation of pyrazole precursors. For example, pyrazole-5-aldehydes bearing 2,2-dialkoxyethyl substitution on N-1 can be synthesized via alkylation of commercially available pyrazoles, followed by formylation. Subsequent deprotection and cyclization yield pyrazolo[1,5-a]pyrazines, while a deprotection and double-reductive amination sequence produces 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines . Key intermediates include pyrazole-5-aldehydes and mono-alcohol/mono-ester derivatives, which are critical for functionalization.

Q. How are intermediates and final compounds characterized to confirm structural integrity and purity?

Proton nuclear magnetic resonance (¹H NMR) is essential for confirming the presence of functional groups (e.g., aldehydes) in intermediates. Reverse-phase high-performance liquid chromatography (RP-HPLC) is employed to monitor reaction progress and assess purity, particularly for derivatives intended for biological studies. For example, aldehyde-substituted chlorins fused with tetrahydropyrazolo[1,5-a]pyridine were validated using ¹H NMR and RP-HPLC with acetonitrile quenching to stabilize reactive intermediates .

Advanced Research Questions

Q. How can photodynamic therapy (PDT) strategies utilize tetrahydropyrazolo[1,5-a]pyridine derivatives to target cancer stem cells?

Tetrahydropyrazolo[1,5-a]pyridine-fused chlorins, such as the mono-aldehyde derivative A-PX, have been synthesized to target aldehyde dehydrogenase 1A1 (ALDH1A1)-positive cancer stem cells (CSCs). The aldehyde substituent enables covalent binding to ALDH1A1, enhancing cellular retention. Experimental validation includes:

  • Synthesis : Oxidation of mono-alcohol chlorin derivatives using Dess–Martin periodinane in dichloromethane to introduce aldehyde groups .
  • Biological Evaluation : Resazurin assays to quantify phototoxicity in CSC-enriched populations under controlled light irradiation.
    This approach requires optimization of light dosimetry and compound concentration to balance efficacy and off-target effects.

Q. What methodologies are employed to optimize substituent effects on antiproliferative activity in cancer models?

Structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity. For example:

  • Functionalization : Introducing electron-withdrawing groups (e.g., bromo substituents) or carboxamide moieties improves target binding and metabolic stability.
  • In Vitro Screening : Lung adenocarcinoma cell lines (e.g., A549) are treated with derivatives, and antiproliferative effects are measured via MTT assays.
  • Molecular Modeling : Docking studies with kinases (e.g., p38 MAPK) identify critical interactions, such as hydrogen bonding with the pyridine nitrogen .

Q. How can analytical methods resolve contradictions in purity or stability data for reactive intermediates?

Discrepancies in purity assessments often arise from degradation during storage or analysis. Strategies include:

  • Stabilization : Immediate quenching of reactive intermediates (e.g., aldehydes) with acetonitrile during HPLC analysis .
  • Low-Temperature Storage : Maintaining intermediates at -20°C under inert gas to prevent oxidation.
  • Multi-Method Validation : Cross-verification using LC-MS, NMR, and elemental analysis ensures data consistency .

Q. What strategies are used to enhance the selectivity of kinase inhibitors derived from this scaffold?

To improve selectivity for kinases like p38 MAPK:

  • Crystallography : Co-crystallization with the kinase active site identifies steric and electronic constraints.
  • Substituent Tuning : Hydroxymethyl groups at position 6 and fluorophenyl groups at position 2 reduce off-target binding .
  • Kinase Profiling : Broad-panel kinase assays (e.g., Eurofins KinaseProfiler) quantify inhibition across 100+ kinases to prioritize selective candidates.

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